molecular formula C17H16BrN3O3S B2373294 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-49-1

6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2373294
CAS RN: 864927-49-1
M. Wt: 422.3
InChI Key: XHEDHBYGQSFBOX-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16BrN3O3S and its molecular weight is 422.3. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Properties

One significant area of application for derivatives of 6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is in antimycobacterial research. A study by Nallangi et al. (2014) synthesized and evaluated twenty derivatives of this compound against Mycobacterium tuberculosis. Among these, a hexahydrocycloocta[b]thiophene derivative was most active against MTB, surpassing the activity of standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).

Antimicrobial Activity

The antimicrobial properties of derivatives of 6-Acetyl-2-(4-bromobenzamido)-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been extensively researched. Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from this compound, demonstrating significant antimicrobial activities (Abdel-rahman et al., 2002). Another study by Bakhite et al. (2004) reported similar findings with new pyridothienopyrimidine derivatives showing antimicrobial effects (Bakhite et al., 2004).

Synthesis of Novel Compounds

This compound serves as a precursor for the synthesis of various novel chemical entities. Samala et al. (2014) developed 26 derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, which were evaluated for Mycobacterium tuberculosis inhibition. The most active compound demonstrated significant inhibition of MTB (Samala et al., 2014).

Antibacterial Activity

Studies have also focused on the antibacterial activity of this compound's derivatives. Doshi et al. (2015) synthesized 6-tosyl-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and tested them against various bacteria, noting their effectiveness against Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).

Anti-inflammatory Activity

In the field of anti-inflammatory research, Chiriapkin et al. (2021) discussed the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one, a derivative with potential anti-inflammatory activity, highlighting the promise of further biological studies (Chiriapkin et al., 2021).

Cytotoxicity Studies

Research into the cytotoxicity of derivatives of this compound has been conducted. Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridines-2-carboxamides derivatives, finding some with significant antiproliferative activity against various cancer cell lines (Hung et al., 2014).

properties

IUPAC Name

6-acetyl-2-[(4-bromobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-9(22)21-7-6-12-13(8-21)25-17(14(12)15(19)23)20-16(24)10-2-4-11(18)5-3-10/h2-5H,6-8H2,1H3,(H2,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEDHBYGQSFBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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